molecular formula C21H21ClN2O2 B12178213 3-(4-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one

3-(4-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one

Cat. No.: B12178213
M. Wt: 368.9 g/mol
InChI Key: LPTWECBHOMIMTM-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one is a synthetic small molecule featuring a hybrid structure combining an indole ring substituted with chlorine at the 4-position and a phenylmorpholine moiety. Its molecular formula is C₂₁H₂₀ClN₂O₂, with a molecular weight of 376.85 g/mol (calculated).

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

3-(4-chloroindol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one

InChI

InChI=1S/C21H21ClN2O2/c22-18-7-4-8-19-17(18)9-11-23(19)12-10-21(25)24-13-14-26-20(15-24)16-5-2-1-3-6-16/h1-9,11,20H,10,12-15H2

InChI Key

LPTWECBHOMIMTM-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)CCN2C=CC3=C2C=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized and chlorinated at the 4-position.

    Attachment of the Propanone Group: The propanone group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Phenylmorpholine Moiety: The phenylmorpholine group can be synthesized separately and then coupled with the indole-propanone intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the propanone group.

    Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.

    Substitution: The chlorine atom on the indole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with indole and morpholine moieties are often studied for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Medicine

In medicinal chemistry, this compound might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In the industrial sector, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one would depend on its specific biological activity. Generally, compounds with indole and morpholine structures can interact with various molecular targets, such as enzymes, receptors, or DNA, through binding interactions that modulate their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, including indole-based derivatives, morpholine-containing analogs, and propan-1-one scaffolds. Below is a systematic comparison with structurally or functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Spectral Data (1H NMR, TLC Rf) Biological Activity/Notes Reference
3-(4-Chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one C₂₁H₂₀ClN₂O₂ 376.85 4-Cl-indole, 2-phenylmorpholine Not reported in evidence Unknown; structural similarity to kinase inhibitors
ME-3 (1-(3-(4-chlorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one) C₁₉H₂₁ClN₄O₂ 372.85 4-Cl-phenyl, pyrazoline ring, hydrazinyloxy δ 1.27 (4H, pyrazoline), Rf 0.40 Potential antimicrobial/anticancer agent
Compound 16 (3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one) C₂₈H₃₃FN₆O 504.60 Fluoro-indole, piperazine, isopropyl Not reported; synthesized via Pd catalysis Evaluated as p97 ATPase inhibitor
Hesperidin dihydrochalcone (1-[4-[[6-O-(6-Deoxy-α-l-mannopyranosyl)-β-d-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one) C₂₈H₃₄O₁₅ 610.56 Glycosylated dihydrochalcone Not reported Flavouring agent; genotoxicity concerns
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ 258.70 4-Cl-phenyl, 4-OH-phenyl, α,β-unsaturated ketone Synthesized via Claisen-Schmidt condensation Intermediate for anticancer drugs

Key Observations :

Structural Diversity: The target compound differs from ME-3 (a pyrazoline derivative) by replacing the pyrazoline ring with a morpholine moiety, likely altering solubility and target selectivity. The morpholine group enhances metabolic stability compared to hydrazinyloxy in ME-3 .

Functional Group Impact :

  • The 4-chloroindole moiety is shared with 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one , but the latter’s α,β-unsaturated ketone confers electrophilicity, increasing reactivity toward nucleophilic residues in enzymes .

Biological Activity

3-(4-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one, with the CAS number 1374527-40-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C21H21ClN2O2
Molecular Weight 368.9 g/mol
CAS Number 1374527-40-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Indole Ring : The indole moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Chlorine : Chlorination at the 4-position can be achieved using reagents like thionyl chloride.
  • Morpholine Attachment : The morpholine ring is introduced via nucleophilic substitution, typically involving a phenyl substituent to enhance biological activity.

Anticancer Activity

Research has shown that compounds similar to 3-(4-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one exhibit significant anticancer properties. For instance, studies have demonstrated that indole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a study focusing on indole derivatives, compounds with halogen substitutions showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were notably low for certain analogs, indicating strong antimicrobial potential.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzyme Activity : The indole structure may interact with specific enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : Morpholine derivatives are known to influence various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

  • Indole-Based Anticancer Agents : A study published in Bioorganic & Medicinal Chemistry evaluated a series of indole derivatives and reported significant cytotoxic effects against human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Studies : Research on related compounds indicated that structural modifications significantly affect antimicrobial efficacy against various pathogens, including MRSA and fungi such as Cryptococcus neoformans. The presence of halogen groups was particularly noted to enhance activity .

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